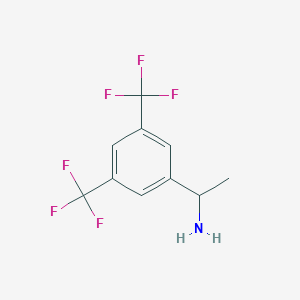

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWEAYXWZFSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381994 | |

| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187085-97-8 | |

| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Key Chiral Intermediate in Drug Development

Introduction

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a crucial chiral building block in the synthesis of pharmacologically active compounds, most notably as a key intermediate for neurokinin-1 (NK1) receptor antagonists and selective tetrodotoxin-sensitive sodium channel blockers. The presence of two trifluoromethyl groups on the phenyl ring significantly enhances the metabolic stability and lipophilicity of the final drug molecules, thereby improving their pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of its properties, synthesis, chiral separation, and its application in drug development for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

This compound exists as a pair of enantiomers, (R)- and (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. The specific enantiomer used is critical for the desired pharmacological activity.

| Identifier | (R)-Enantiomer | (S)-Enantiomer | (R)-Enantiomer HCl Salt |

| CAS Number | 127733-47-5[1] | 127733-40-8 | 216002-20-9[2] |

| Molecular Formula | C₁₀H₉F₆N | C₁₀H₉F₆N | C₁₀H₁₀ClF₆N |

| Molecular Weight | 257.18 g/mol | 257.18 g/mol [3] | 293.63 g/mol |

| Appearance | Liquid | - | Solid |

| Storage | 2-8°C, sealed in dry conditions[1] | - | - |

Applications in Drug Development

The primary application of this compound lies in its role as a chiral intermediate. The (R)-enantiomer is particularly important in the synthesis of:

-

Neurokinin-1 (NK1) Receptor Antagonists: These drugs, such as Casopitant, are used to treat chemotherapy-induced nausea and vomiting (CINV).[4] The NK1 receptor is a G-protein coupled receptor that, when activated by its endogenous ligand Substance P, triggers downstream signaling cascades involved in emesis and pain.

-

Selective Tetrodotoxin-Sensitive Sodium Channel Blockers: These compounds are being investigated as a novel class of analgesics for pain management.[4] The specific chirality of the amine is crucial for achieving the desired biological activity, with the (R)-enantiomer often demonstrating superior efficacy.[4]

Experimental Protocols

Synthesis via Reductive Amination

A common method for the synthesis of this compound is the reductive amination of 3,5-bis(trifluoromethyl)acetophenone.

Materials:

-

3,5-bis(trifluoromethyl)acetophenone

-

Ammonium acetate or ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether or ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolve 3,5-bis(trifluoromethyl)acetophenone (1 equivalent) and a suitable amine source such as ammonium acetate (10 equivalents) in methanol.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2 to destroy excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2M sodium hydroxide until the pH is >10.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of this compound can be separated using chiral HPLC.

Instrumentation and Columns:

-

An HPLC system with a UV detector.

-

A polysaccharide-based chiral stationary phase (CSP) column, such as Chiralpak® AD-H or Chiralcel® OD-H.

Mobile Phase and Conditions:

-

A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

-

The flow rate is typically set at 1.0 mL/min.

-

Detection is monitored at a suitable UV wavelength, such as 220 nm.

Procedure:

-

Prepare a solution of the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers and determine their retention times. The separation factor (α) and resolution (Rs) should be calculated to assess the quality of the separation. An Rs value of ≥ 1.5 indicates baseline separation.

Quantitative Data

The following table summarizes key quantitative data related to the application of this compound as an intermediate in the development of the NK1 receptor antagonist, Casopitant.

| Parameter | Value | Context | Reference |

| Casopitant Bioavailability | High | Oral administration | [5] |

| Casopitant Time to Peak Absorption | 0.5 hours | Oral administration | [5] |

| Casopitant Efficacy (Complete Response) | 84.2% (150 mg dose) | Prevention of chemotherapy-induced nausea and vomiting (CINV) in patients receiving moderately emetogenic chemotherapy, in combination with ondansetron and dexamethasone. | [6] |

| Control Group Efficacy (Complete Response) | 69.4% | Ondansetron and dexamethasone alone. | [6] |

Visualizations

Neurokinin-1 (NK1) Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor.

Synthesis and Chiral Separation Workflow

Caption: Workflow for the synthesis and chiral separation of the amine.

In Vitro NK1 Receptor Antagonist Assay Workflow

Caption: Experimental workflow for an in vitro NK1 receptor antagonist assay.

References

- 1. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of neurokinin antagonists and novel antiemetics | Anesthesia Key [aneskey.com]

- 6. Phase 2 trial results with the novel neurokinin-1 receptor antagonist casopitant in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine that serves as a critical building block in the synthesis of various pharmacologically active compounds. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart distinct physicochemical properties that are crucial for its application in medicinal chemistry. This technical guide provides an in-depth overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key signaling pathway.

Core Physical Properties

The physical characteristics of this compound are pivotal for its handling, reaction optimization, and formulation. While experimentally determined data is limited, predicted values provide valuable insights into its behavior.

Data Presentation

The following table summarizes the available quantitative data for both the (R)- and (S)-enantiomers of this compound.

| Property | (R)-Enantiomer | (S)-Enantiomer |

| Molecular Formula | C₁₀H₉F₆N[1][2] | C₁₀H₉F₆N[3] |

| Molecular Weight | 257.18 g/mol [1] | 257.18 g/mol [3] |

| Boiling Point | 168.9 ± 35.0 °C (Predicted)[1] | 196.3 °C at 760 mmHg[4] |

| Density | 1.327 ± 0.06 g/cm³ (Predicted)[1] | 1.18 g/cm³[4] |

| pKa | 8.39 ± 0.10 (Predicted)[1] | 8.39 ± 0.10 (Predicted)[4] |

| Physical Form | Liquid[1] | - |

| Color | Clear[1] | - |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies applicable to this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is suitable.[5]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Sample of this compound

Procedure:

-

A small amount of the amine is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing heating oil.

-

The Thiele tube is gently heated, causing a slow and steady rise in temperature.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

Apparatus:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Water bath (for temperature control)

-

Sample of this compound

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the amine, ensuring no air bubbles are trapped, and placed in a water bath at a constant temperature until thermal equilibrium is reached.

-

The mass of the pycnometer filled with the amine is measured.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is determined.

-

The density of the amine is calculated using the formula: Density of amine = (mass of amine / mass of water) * density of water

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.[6][7]

Apparatus:

-

Test tubes

-

Vortex mixer

-

Various solvents (e.g., water, ethanol, acetone, dichloromethane)

-

Sample of this compound

Procedure:

-

A small, measured amount of the amine (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The mixture is allowed to stand and is visually inspected for the presence of any undissolved material.

-

The solubility is qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the concentration of the dissolved amine can be determined using techniques like UV-Vis spectroscopy or HPLC after calibration.

-

To test solubility in acidic solution, a few drops of a dilute acid (e.g., 1 M HCl) can be added to the aqueous suspension of the amine.[6][7] Formation of a clear solution indicates the formation of a water-soluble amine salt.

Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine, it refers to the acidity of its conjugate acid. Potentiometric titration is a common and accurate method for pKa determination.[8][9]

Apparatus:

-

pH meter (calibrated)

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Sample of this compound

Procedure:

-

A known concentration of the amine is dissolved in a suitable solvent (e.g., a mixture of water and ethanol if the amine is not fully water-soluble).

-

The pH electrode is immersed in the amine solution, and the initial pH is recorded.

-

The standardized acid solution is added in small, known increments from the burette.

-

After each addition, the solution is stirred until the pH reading stabilizes, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized.

Role in Neurokinin-1 (NK1) Receptor Antagonism

This compound is a key chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, such as Casopitant.[10] These antagonists block the action of Substance P, a neuropeptide involved in nausea and vomiting.

dot

Caption: Synthetic pathway of Casopitant and its mechanism of action.

The diagram above illustrates the crucial role of this compound as a starting material in the multi-step synthesis of Casopitant. Casopitant then acts as an antagonist at the neurokinin-1 (NK1) receptor, effectively blocking the binding of Substance P. This blockade inhibits the Gq-protein coupled downstream signaling cascade that involves Phospholipase C (PLC), the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately preventing the physiological responses of nausea and vomiting.

References

- 1. (R)-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE | 127733-47-5 [amp.chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemhaven.org [chemhaven.org]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buy this compound | 187085-97-8 [smolecule.com]

An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. This chiral amine is a critical building block in modern medicinal chemistry, particularly in the development of neurokinin-1 (NK1) receptor antagonists.

Chemical Structure and Properties

This compound is a chiral organic compound featuring a phenyl ring substituted with two trifluoromethyl groups. These electron-withdrawing groups significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The compound exists as two enantiomers, (R)- and (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine.

The key identifiers and physicochemical properties are summarized in the table below.

| Property | (S)-Enantiomer | (R)-Enantiomer |

| IUPAC Name | (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine[2] | (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine[3] |

| Synonyms | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine[2] | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine[3] |

| CAS Number | 127733-40-8[2] | 127733-47-5[3] |

| Molecular Formula | C₁₀H₉F₆N[2] | C₁₀H₉F₆N[3] |

| Molecular Weight | 257.18 g/mol [2] | 257.18 g/mol |

| Appearance | - | Clear liquid |

| Boiling Point | 196.3°C at 760 mmHg[4] | 168.9±35.0 °C (Predicted) |

| Density | 1.18 g/cm³[4] | 1.327±0.06 g/cm³ (Predicted) |

| pKa (Acidity Constant) | 8.39±0.10 (Predicted)[4] | 8.39±0.10 (Predicted) |

| Flash Point | 78.8°C[4] | - |

| Storage Temperature | - | 2-8°C |

Synthesis and Experimental Protocols

The enantiomerically pure forms of this compound are highly valuable. Biocatalytic methods, particularly enzymatic asymmetric synthesis, have emerged as efficient and environmentally sustainable routes compared to traditional chemical methods.[5]

Enzymatic Asymmetric Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine

A highly efficient method for synthesizing the (R)-enantiomer involves a bienzyme cascade system.[6] This system utilizes an R-ω-transaminase (such as ATA117) for the asymmetric amination of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone. An alcohol dehydrogenase (ADH) is introduced to shift the reaction equilibrium by removing the acetone co-product, thereby increasing the product yield.[6]

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, a crucial chiral intermediate in the development of various pharmaceuticals. The guide details methodologies for asymmetric synthesis and chiral resolution, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual workflows are provided to elucidate the synthesis processes.

Introduction

This compound, particularly its enantiomerically pure forms ((R)- and (S)-isomers), serves as a vital building block in medicinal chemistry. Its structural motif is found in a variety of pharmacologically active compounds. The synthesis of this amine with high enantiopurity is, therefore, a critical step in the drug development pipeline. This guide explores the most effective and commonly employed synthetic strategies to obtain this key intermediate.

The primary precursor for the synthesis of this compound is 3',5'-bis(trifluoromethyl)acetophenone. An efficient and safe preparation of this starting material is paramount for the overall success of the synthesis.

Synthesis of the Starting Material: 3',5'-Bis(trifluoromethyl)acetophenone

A practical and safe method for the preparation of 3',5'-bis(trifluoromethyl)acetophenone involves the acylation of a Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene.[1]

Experimental Protocol: Grignard Reaction and Acylation

A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) is cooled, and a solution of isopropylmagnesium chloride (i-PrMgCl) in THF is added dropwise to form the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium chloride.[1] This Grignard solution is then added to a cooled solution of excess acetic anhydride.[1] The reaction is subsequently quenched with water, and the product is purified by distillation.[1]

Safety Note: The preparation of trifluoromethylphenyl Grignard reagents can be hazardous and potentially explosive, especially upon loss of solvent or moderate heating.[2][3] It is crucial to follow established safety protocols and conduct the reaction under controlled conditions.

Quantitative Data

| Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 3,5-Bis(trifluoromethyl)bromobenzene | i-PrMgCl, Acetic Anhydride | THF | 86-87% | >98% | [1] |

Asymmetric Synthesis Pathways

Asymmetric synthesis is the preferred approach for obtaining enantiomerically pure this compound, as it avoids the loss of 50% of the material inherent in chiral resolution.

Biocatalytic Asymmetric Reductive Amination

A highly efficient method for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is through a bienzyme cascade system utilizing an R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH).[2] This chemoenzymatic approach offers excellent enantioselectivity and high yields under mild reaction conditions.[2]

References

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Comprehensive Technical Guide

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart valuable electronic and steric properties, making it a crucial building block for the synthesis of complex chiral molecules, including pharmaceuticals and agrochemicals. This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physicochemical properties of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₆N | [1][2][3] |

| Molecular Weight | 257.18 g/mol | [1] |

| Boiling Point | 196.3 °C at 760 mmHg | [2] |

| Density | 1.18 g/cm³ | [2] |

| pKa (Predicted) | 8.39 ± 0.10 | [2] |

| Appearance | Not explicitly stated, likely a liquid at room temperature | |

| Solubility | No data available | |

| Melting Point | Not available | [2] |

Synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

The synthesis of enantiomerically pure (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine can be achieved through various methods, with biocatalytic approaches offering high stereoselectivity and environmentally benign reaction conditions. A prominent method involves the asymmetric amination of the corresponding ketone precursor, 3',5'-bis(trifluoromethyl)acetophenone, using a stereoselective transaminase enzyme.

Biocatalytic Synthesis Workflow

The following diagram illustrates a typical workflow for the biocatalytic synthesis of the enantiomerically pure amine. For the synthesis of the (S)-enantiomer, an (S)-selective ω-transaminase would be employed.

Caption: Workflow for the biocatalytic synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.

Experimental Protocol: Biocatalytic Asymmetric Amination

This protocol is adapted from a method for the synthesis of the (R)-enantiomer and can be modified for the (S)-enantiomer by selecting an appropriate (S)-selective ω-transaminase.[4]

-

Preparation of the Reaction Mixture:

-

In a suitable reaction vessel, prepare a buffered solution (e.g., 0.1 M Tris-HCl, pH 9.0).

-

Add the precursor, 3',5'-bis(trifluoromethyl)acetophenone, dissolved in a co-solvent like DMSO to the buffer.

-

Add the amine donor, such as isopropylamine, to the mixture.

-

Add the cofactor, pyridoxal-5'-phosphate (PLP), to the reaction system.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the (S)-selective ω-transaminase enzyme preparation (e.g., whole cells or purified enzyme).

-

Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with agitation (e.g., 180 rpm) for a specified period (e.g., 24 hours).

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, quench the reaction and extract the product into an organic solvent (e.g., ethyl acetate).

-

-

Purification and Analysis:

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.

-

Confirm the identity and enantiomeric excess of the final product using analytical techniques such as NMR spectroscopy and chiral HPLC.

-

Applications in Asymmetric Synthesis

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a valuable chiral auxiliary and a precursor for chiral ligands and organocatalysts used in various asymmetric transformations. The electron-withdrawing trifluoromethyl groups enhance the acidity of the N-H protons, which can be advantageous in certain catalytic cycles.

Mechanism of Asymmetric Induction

Chiral amines like (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine can be used to synthesize chiral catalysts that induce stereoselectivity through the formation of diastereomeric transition states. The following diagram illustrates a generalized mechanism for a chiral amine-derived catalyst in an asymmetric reaction.

Caption: Generalized mechanism of asymmetric induction by a chiral catalyst.

Representative Experimental Protocol: Asymmetric aza-Henry Reaction

This protocol provides a general framework for an asymmetric aza-Henry reaction, where a catalyst derived from (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine could potentially be employed.[5]

-

Catalyst Preparation (if necessary):

-

Synthesize the chiral catalyst by reacting (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine with a suitable reagent to form, for example, a chiral thiourea or a metal complex.

-

-

Reaction Setup:

-

To a solution of the chiral catalyst (e.g., 1-10 mol%) in a suitable solvent (e.g., mesitylene) under an inert atmosphere, add the nitroalkane (e.g., nitromethane) and a base (if required).

-

Stir the mixture for a short period (e.g., 5 minutes).

-

-

Aza-Henry Reaction:

-

Add the N-protected trifluoromethyl ketimine substrate to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the desired α-trifluoromethyl β-nitroamine.

-

-

Analysis:

-

Determine the yield and enantioselectivity (e.e.) of the product using HPLC with a chiral stationary phase.

-

Conclusion

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a highly functionalized chiral building block with significant potential in the development of new synthetic methodologies and the synthesis of valuable chiral compounds. The presence of the trifluoromethyl groups influences its chemical properties in a way that can be exploited to achieve high levels of stereocontrol in asymmetric reactions. The biocatalytic route to its synthesis offers an efficient and sustainable method for its production. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

- 1. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. pschemicals.com [pschemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart distinct chemical and biological properties. This document provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a critical intermediate in the development of novel therapeutics.

Physicochemical Properties

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is typically a clear liquid at room temperature.[1] While specific experimentally determined data for some properties are limited, predicted values and data for its hydrochloride salt provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₆N | [1][2] |

| Molecular Weight | 257.18 g/mol | [1][2] |

| Appearance | Clear liquid | [1] |

| Boiling Point (Predicted) | 168.9 ± 35.0 °C | [1] |

| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.39 ± 0.10 | [1] |

| Storage Temperature | 2-8°C | [1] |

Hydrochloride Salt Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClF₆N | [3] |

| Molecular Weight | 293.64 g/mol | N/A |

| CAS Number | 216002-20-9 | [3] |

Most aliphatic amines exhibit solubility in polar organic solvents.[4]

Synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

The synthesis of this chiral amine can be achieved through both chemical and enzymatic methods. The enzymatic route is often preferred due to its high stereoselectivity and milder reaction conditions.

Experimental Protocol 1: Enzymatic Synthesis using ω-Transaminase

This protocol outlines the asymmetric synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine from 3',5'-bis(trifluoromethyl)acetophenone using a bienzyme system of ω-transaminase and alcohol dehydrogenase.

Materials:

-

3',5'-Bis(trifluoromethyl)acetophenone (substrate)

-

Isopropylamine (amine donor)

-

ω-Transaminase (e.g., from Arthrobacter sp.)

-

Alcohol dehydrogenase (ADH)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

NAD⁺/NADH (cofactor for ADH)

-

Tris-HCl buffer (pH 8.0-9.0)

-

Organic solvent (e.g., DMSO)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, the substrate (dissolved in a minimal amount of co-solvent like DMSO), and isopropylamine.

-

Add the ω-transaminase and pyridoxal 5'-phosphate to the mixture.

-

To drive the reaction equilibrium towards the product, add alcohol dehydrogenase and NAD⁺. The ADH will convert the acetone byproduct to isopropanol.

-

Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

Monitor the reaction progress using an appropriate analytical method, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the product using column chromatography or distillation.

Workflow for Enzymatic Synthesis:

References

Navigating the Safety Profile of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, a key intermediate in pharmaceutical synthesis. The information is compiled from various safety data sheets and technical sources to ensure a thorough understanding for researchers and professionals working with this compound.

Chemical and Physical Properties

While extensive experimental data for this compound is not uniformly available across public sources, the following table summarizes the reported and predicted physical and chemical properties for its enantiomeric forms. It is crucial to note that some of these values are predicted and should be treated as estimates.

| Property | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |

| CAS Number | 127733-47-5 | 127733-40-8 |

| Molecular Formula | C₁₀H₉F₆N | C₁₀H₉F₆N |

| Molecular Weight | 257.18 g/mol | 257.18 g/mol |

| Boiling Point | 168.9 ± 35.0 °C (Predicted)[1] | 196.3 °C at 760 mmHg |

| Density | 1.327 ± 0.06 g/cm³ (Predicted)[1] | 1.18 g/cm³ |

| pKa | 8.39 ± 0.10 (Predicted)[1] | 8.39 ± 0.10 (Predicted) |

| Form | Liquid[1] | Not Specified |

| Color | Clear[1] | Not Specified |

Toxicological Profile and Hazard Identification

Based on available safety data sheets, this compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory contact.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols are provided to give researchers a framework for conducting safety evaluations.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) sample of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is washed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The degree of irritation is scored numerically.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To assess the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: Healthy, adult albino rabbits are used.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.

-

Scoring: Ocular lesions are scored using a standardized system.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.[2] This method aims to identify a dose that causes evident toxicity without mortality.[2]

Methodology:

-

Animal Model: Typically, female rats are used.[3]

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study.[4]

-

Main Study: Animals are dosed in a stepwise manner at fixed dose levels (5, 50, 300, 2000 mg/kg).[2][4] A group of animals (usually 5) of a single sex is used for each dose level investigated.[2]

-

Administration: The substance is administered orally by gavage.[2] Animals are fasted before dosing.[2]

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[4] Body weight is measured weekly.[2] A gross necropsy is performed on all animals at the end of the study.[2]

Acute Dermal Toxicity (Based on OECD Guideline 402)

Objective: To assess the adverse effects of a single dermal exposure to a substance.[5]

Methodology:

-

Animal Model: Rats or rabbits are commonly used.[5]

-

Application: The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing.[6]

-

Exposure: The exposure period is 24 hours.[5]

-

Observation: Animals are observed for 14 days for clinical signs of toxicity, dermal irritation, and mortality.[5] Body weights are recorded weekly.[6] A gross necropsy is performed at the end of the study.[6]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

Objective: To evaluate the health hazards from short-term inhalation exposure to a substance.[7][8]

Methodology:

-

Animal Model: The preferred species is the rat.[9]

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber, typically for 4 hours.[8][10]

-

Concentrations: A traditional study involves a limit concentration or at least three different concentrations.[9][10]

Handling, Storage, and First Aid

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing vapor or mist.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is 2-8°C.[1]

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Visualized Workflows and Relationships

To further clarify the safety protocols and logical relationships in handling this compound, the following diagrams are provided.

Caption: Hazard identification and mitigation workflow.

Caption: Personal Protective Equipment (PPE) selection workflow.

References

- 1. (R)-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE | 127733-47-5 [amp.chemicalbook.com]

- 2. oecd.org [oecd.org]

- 3. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 4. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 5. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 8. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 9. oecd.org [oecd.org]

- 10. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

Spectroscopic Profile of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine, 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. This compound is of significant interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl groups, which can enhance metabolic stability and binding affinity. This document presents available and predicted spectroscopic data, detailed experimental protocols for obtaining such data, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.8 | s | 1H | Ar-H (H4) | The proton situated between the two trifluoromethyl groups is expected to be a singlet and shifted significantly downfield. |

| ~7.7 | s | 2H | Ar-H (H2, H6) | The two equivalent aromatic protons are also expected to be singlets due to the meta-substitution pattern. |

| ~4.3 | q | 1H | CH-NH₂ | The methine proton, coupled to the methyl protons and potentially the amine protons, is expected to be a quartet. |

| ~1.8 | br s | 2H | NH₂ | The amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent. Exchange with D₂O would cause this signal to disappear. |

| ~1.5 | d | 3H | CH₃ | The methyl protons, coupled to the methine proton, are expected to be a doublet. |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~148 | C1 | The aromatic carbon attached to the ethylamine group. |

| ~132 (q) | C3, C5 | The aromatic carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling. |

| ~123 (q) | CF₃ | The carbon of the trifluoromethyl group will also be a quartet with a large coupling constant. |

| ~125 | C2, C6 | The aromatic carbons ortho to the ethylamine group. |

| ~121 | C4 | The aromatic carbon para to the ethylamine group. |

| ~51 | CH-NH₂ | The methine carbon. |

| ~25 | CH₃ | The methyl carbon. |

Solvent: CDCl₃. The chemical shifts of carbons attached to or near fluorine atoms are subject to through-space coupling.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Medium-Weak | Aromatic C=C stretch |

| 1470-1430 | Medium | Aromatic C=C stretch |

| 1350-1120 | Strong | C-F stretch (trifluoromethyl groups) |

| ~1170 & ~1130 | Very Strong | Symmetric and asymmetric C-F stretches |

| 850-800 | Strong | Aromatic C-H out-of-plane bend |

Sample preparation: Thin film or KBr pellet.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 257 | [M]⁺ (Molecular Ion) |

| 242 | [M-CH₃]⁺ |

| 240 | [M-NH₃]⁺ |

| 188 | [M-CF₃]⁺ |

Ionization method: Electron Ionization (EI). The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: ~4 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Bruker Avance III 100 MHz spectrometer (or equivalent).

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of neat liquid or solid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal.

-

Sample Scan: Collect the spectrum of the sample.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC with a 5977A MSD.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of spectroscopic data for a synthesized and purified sample.

An In-depth Technical Guide to the Solubility of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. The document is intended for researchers, scientists, and professionals in drug development who are working with this compound. It consolidates available physicochemical data, outlines detailed experimental protocols for solubility determination, and discusses the key factors influencing its solubility.

Physicochemical Properties

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its physicochemical properties provide insights into its expected solubility behavior. The properties for the (S)-enantiomer are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H9F6N | [1] |

| Molecular Weight | 257.18 g/mol | [1] |

| pKa (Predicted) | 8.39 ± 0.10 | [2] |

| Boiling Point | 196.3°C at 760 mmHg | [2] |

| Density | 1.18 g/cm³ | [2] |

Factors Influencing Solubility

The solubility of this compound is primarily governed by its molecular structure, which includes a basic amine group and two highly electronegative trifluoromethyl groups on a phenyl ring.

-

pH: As a primary amine, this compound is expected to exhibit significantly increased solubility in acidic aqueous solutions. The basic nitrogen atom can be protonated to form an ammonium salt, which is more polar and thus more water-soluble than the free base.[3][4]

-

Fluorination: The presence of two trifluoromethyl (-CF3) groups has a profound effect on the molecule's polarity and intermolecular interactions. Highly fluorinated organic molecules are often both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in non-polar, hydrocarbon-based organic solvents).[5] This is due to the high intramolecular forces and low intermolecular forces characteristic of perfluorinated compounds.[6]

-

Solvent Choice: The choice of solvent is critical. While its fluorinated nature might limit solubility in simple alkanes, its aromatic ring and amine group may allow for some solubility in polar aprotic solvents.

-

Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature.[7] However, the exact temperature dependence for this specific compound would need to be determined experimentally.

The logical relationship between these factors and the resulting solubility is depicted in the following diagram.

Caption: Factors influencing the solubility of the target compound.

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, a systematic experimental approach is necessary. The following protocols are adapted from standard laboratory methods for solubility assessment.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of the compound in aqueous media at different pH values.

Materials:

-

This compound

-

Deionized water

-

Buffer solutions (e.g., pH 4.0, 7.4, 9.0)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO). Create a calibration curve by preparing a series of known concentrations.

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the aqueous buffer solutions.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Analysis: Carefully collect an aliquot of the supernatant. Dilute as necessary and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method against the prepared calibration curve.

Organic Solvent Solubility Determination

This protocol is used to determine the solubility in various organic solvents.

Materials:

-

This compound

-

A range of organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, heptane)

-

Vials, shaker, centrifuge, and analytical instrumentation as above.

Procedure:

-

Method: Follow the same shake-flask procedure as described for aqueous solubility, substituting the aqueous buffers with the selected organic solvents.

-

Analysis: Ensure the analytical method (e.g., HPLC mobile phase) is compatible with the solvent being tested.

The general workflow for experimental solubility determination is outlined in the diagram below.

Caption: Experimental workflow for solubility determination.

Data Presentation

While specific experimental data is not available, the results from the protocols described above should be compiled into clear, structured tables for easy comparison.

Table 1: Aqueous Solubility at Various pH (25°C)

| pH | Solubility (mg/mL) | Solubility (mol/L) |

| 4.0 | Experimental Value | Experimental Value |

| 7.4 | Experimental Value | Experimental Value |

| 9.0 | Experimental Value | Experimental Value |

Table 2: Solubility in Organic Solvents (25°C)

| Solvent | Dielectric Constant | Solubility (mg/mL) |

| Heptane | 1.9 | Experimental Value |

| Dichloromethane | 9.1 | Experimental Value |

| Ethyl Acetate | 6.0 | Experimental Value |

| Ethanol | 24.5 | Experimental Value |

| Acetonitrile | 37.5 | Experimental Value |

| Methanol | 32.7 | Experimental Value |

This guide provides a framework for understanding and experimentally determining the solubility of this compound. The combination of its amine functionality and extensive fluorination suggests a complex solubility profile that must be characterized empirically for applications in research and drug development.

References

- 1. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. chemhaven.org [chemhaven.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

1-(3,5-bis(trifluoromethyl)phenyl)ethanamine stability and storage

An In-depth Technical Guide to the Stability and Storage of 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage requirements for this compound, a key chiral building block in pharmaceutical synthesis. Adherence to these guidelines is crucial for maintaining the compound's purity, and integrity, and ensuring safety in the laboratory.

Chemical Stability and Degradation Profile

This compound is a robust molecule, generally stable at room temperature when stored in closed containers under normal handling and storage conditions.[1][2] However, its stability can be compromised by several factors, including exposure to air, elevated temperatures, and incompatible materials.

Key Stability Considerations:

-

Air Sensitivity: Some evidence suggests that the compound may be air-sensitive. To prevent potential degradation through oxidation or reaction with atmospheric components, it is recommended to store it under an inert atmosphere, such as nitrogen or argon.[3]

-

Thermal Decomposition: Exposure to high temperatures can lead to thermal decomposition. This process can release hazardous and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[4]

-

Incompatible Materials: The compound is incompatible with strong acids and oxidizing agents.[4] Contact with these substances can lead to vigorous reactions and degradation of the material. Additionally, it may be corrosive to certain metals.[3]

-

Light Sensitivity: While not universally reported, protection from direct sunlight is a prudent measure to prevent potential photolytic degradation.[5]

Recommended Storage Protocols

To ensure the long-term stability and quality of this compound, the following storage conditions are mandatory.

Primary Storage Recommendations:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[6][7] | To minimize thermal degradation and preserve the integrity of the compound. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[3] | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Keep in a tightly closed, original container.[4][8] Store in a corrosive-resistant container.[5] | To prevent contamination and exposure to air and moisture. |

| Location | A dry, cool, and well-ventilated area.[8] | To ensure a stable environment and mitigate risks from potential leaks or spills. |

| Incompatibilities | Store away from acids, oxidizing agents, and foodstuff containers.[8][9] | To prevent hazardous chemical reactions. |

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. Note that some values are predicted and should be considered as estimates.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉F₆N | [7][10][11][12] |

| Molecular Weight | 257.18 g/mol | [6][7][10][12] |

| Boiling Point | 196.3°C at 760 mmHg | [1] |

| 168.9 ± 35.0 °C (Predicted) | [7][13] | |

| Density | 1.18 g/cm³ | [1] |

| 1.327 ± 0.06 g/cm³ (Predicted) | [7][13] | |

| Acidity (pKa) | 8.39 ± 0.10 (Predicted) | [1][7][13] |

| Flash Point | 78.8°C | [1] |

| Appearance | Clear liquid | [7][13] |

Experimental Protocols: Forced Degradation Study Framework

While a specific, validated stability-indicating assay for this compound is not found in the reviewed literature, a general forced degradation study can be designed to understand its degradation pathways. Such studies are crucial for developing stability-indicating analytical methods.

Objective: To generate potential degradation products and identify conditions that affect the stability of this compound.

Methodology Outline:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions: Expose the stock solution to a variety of stress conditions. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).

-

Acid Hydrolysis: Treat with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to the initial concentration. Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. This data is foundational for developing a stability-indicating method.

Visualized Workflows and Relationships

The following diagrams illustrate the key relationships for the safe handling and storage of this compound.

Caption: Logical workflow for the storage and handling of the compound.

Caption: Potential degradation pathways under stress conditions.

References

- 1. chemscene.com [chemscene.com]

- 2. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE | 127733-47-5 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chiral-labs.com [chiral-labs.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrpp.com [ijrpp.com]

- 12. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

Commercial Availability and Technical Guide for 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical methodologies for 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. This chiral amine is a critical building block in pharmaceutical synthesis, most notably as a key intermediate in the production of the neurokinin-1 (NK1) receptor antagonist, Aprepitant.

Commercial Availability

This compound is commercially available from various chemical suppliers in its racemic form, as well as its separated (R)- and (S)-enantiomers, and as hydrochloride salts. The availability of different forms allows for flexibility in synthetic strategies, particularly in the development of stereospecific pharmaceuticals. Below is a summary of the available forms and their corresponding CAS numbers.

| Compound Name | CAS Number | Common Forms Available |

| (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine | 127733-47-5 | Free base, Hydrochloride salt |

| (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine | 127733-40-8 | Free base, Hydrochloride salt |

| (rac)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 | Free base |

A survey of commercial suppliers indicates that the purity of the enantiopure forms is typically offered at a minimum of 95%. Specific quantitative data from representative suppliers is summarized in the table below. Researchers are advised to request lot-specific Certificates of Analysis for detailed purity and impurity profiles.

| Parameter | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Purity (Typical) | ≥95% | ≥95%[1] | Not specified |

| Molecular Formula | C₁₀H₉F₆N | C₁₀H₉F₆N[1][2] | C₁₀H₉F₆N |

| Molecular Weight | 257.18 g/mol | 257.18 g/mol [2] | 257.18 g/mol |

| Boiling Point | 196.3°C at 760 mmHg (Predicted) | 196.3°C at 760 mmHg[1] | Not specified |

| Density | 1.327 g/cm³ (Predicted) | 1.18 g/cm³[1] | Not specified |

| pKa | 8.39 ± 0.10 (Predicted) | 8.39 ± 0.10 (Predicted)[1] | Not specified |

Key Applications in Drug Development

The primary application of this compound in drug development is as a crucial chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists.[3] The most prominent example is Aprepitant, an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy and surgery.[4][5] The (R)-enantiomer of the amine is specifically required for the synthesis of Aprepitant.[6]

The trifluoromethyl groups on the phenyl ring are critical for the pharmacological activity of the final drug molecule. These electron-withdrawing groups enhance the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties, such as absorption and half-life.[7]

Experimental Protocols

Synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine via Biocatalytic Asymmetric Amination

A highly efficient and stereoselective method for the synthesis of the (R)-enantiomer involves a bienzyme cascade system.[8] This method utilizes an R-ω-transaminase (ATA117) for the asymmetric amination of 3,5-bis(trifluoromethyl)acetophenone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium, resulting in high enantiomeric excess (>99.9%).[8]

Materials:

-

3,5-bis(trifluoromethyl)acetophenone (substrate)

-

Isopropylamine (amino donor)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Recombinant E. coli cells co-expressing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH)

-

Tris-HCl buffer (0.1 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Recombinant E. coli cells (0.25 g wet weight) are resuspended in 1.4 mL of 0.1 M Tris-HCl buffer (pH 9.0).[8]

-

The substrate, 3,5-bis(trifluoromethyl)acetophenone (207.8 mM), is dissolved in 0.3 mL of DMSO.[8]

-

To the cell suspension, add the substrate solution, isopropylamine (1038.8 mM), and PLP (1 mM).[8]

-

The total reaction volume is brought to 2 mL with 0.1 M Tris-HCl buffer (pH 9.0).[8]

-

The reaction mixture is incubated at 40°C with shaking at 180 rpm for 24 hours.[8]

-

The product, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine, can be isolated and purified using standard extraction and chromatography techniques.

Synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine via Resolution of Racemic Amine

Analytical Methodologies

Accurate determination of purity and enantiomeric excess is critical for the use of this compound in pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for determining the enantiomeric purity of the amine. Polysaccharide-based chiral stationary phases (CSPs) are typically effective for the separation of enantiomers of chiral amines.

Typical HPLC Conditions:

-

Column: A cellulose-based or amylose-based chiral column (e.g., CHIRALCEL OD-H or CHIRALPAK AD-H).

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane or cyclohexane and an alcohol modifier such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation. For primary amines, the addition of a small amount of an acidic and a basic additive (e.g., trifluoroacetic acid and triethylamine) to the mobile phase can improve peak shape and resolution.[10]

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and for purity assessment.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton (CH-N), and the methyl protons (CH₃). The chemical shifts will be influenced by the trifluoromethyl groups.

-

¹³C NMR: The carbon NMR will provide information on all the carbon atoms in the molecule, with the trifluoromethyl carbons appearing at a characteristic downfield shift.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and purity of fluorinated compounds. A single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.

Signaling Pathway and Mechanism of Action

This compound is a precursor to Aprepitant, which functions by blocking the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in transmitting signals related to pain, inflammation, and emesis (vomiting).[3][8]

When chemotherapy is administered, it can induce the release of Substance P in the brain.[8] Substance P then binds to and activates NK1 receptors located in the vomiting center of the brainstem.[8] This activation triggers a signaling cascade that ultimately leads to the sensation of nausea and the act of vomiting.[8]

Aprepitant, as a selective NK1 receptor antagonist, competitively binds to the NK1 receptor, thereby preventing Substance P from binding and activating it.[8][11] This blockade of the NK1 receptor signaling pathway is the mechanism by which Aprepitant exerts its antiemetic effects.[12]

Caption: NK1 Receptor Signaling Pathway and Aprepitant's Mechanism of Action.

Experimental Workflow for Sourcing and Quality Control

The following workflow outlines the key steps for researchers and developers in sourcing and verifying the quality of this compound for use in drug development.

Caption: Workflow for Sourcing and Quality Control of the Chiral Amine.

References

- 1. Aprepitant - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 7. biophysics.org [biophysics.org]

- 8. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 9. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. jnccn.org [jnccn.org]

- 12. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is a critical chiral intermediate in the synthesis of various pharmaceuticals, notably as a building block for selective tetrodotoxin-sensitive blockers used in pain management.[1] The stereochemistry of this amine is crucial for its biological activity, necessitating highly enantioselective synthetic routes. Traditional chemical methods for producing chiral amines often involve harsh conditions and the use of expensive, toxic heavy metal catalysts.[2] Biocatalytic asymmetric amination, employing enzymes such as transaminases, presents a greener, more efficient, and highly selective alternative.[3]

This document provides detailed application notes and protocols for the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine from 3',5'-bis(trifluoromethyl)acetophenone using a bienzyme cascade system. This system utilizes an R-ω-transaminase (ATA117) for the asymmetric amination and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium, leading to high yields and exceptional enantiomeric excess.[1]

Principle of the Bienzyme Cascade System

The synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine is achieved through the asymmetric amination of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone. The core of this process is the R-ω-transaminase (ATA117), which catalyzes the transfer of an amino group from an amine donor (isopropylamine - IPA) to the ketone. This reaction is reversible, and the accumulation of the acetone byproduct can limit the product yield.[1]

To overcome this limitation, an alcohol dehydrogenase (ADH) is introduced into the system. The ADH consumes the acetone byproduct, converting it to isopropanol, thereby driving the reaction equilibrium towards the formation of the desired chiral amine product. This bienzyme cascade system results in significantly improved conversion and product yield.[1]

Caption: Workflow of the bienzyme cascade for the synthesis of the target chiral amine.

Experimental Protocols

Materials and Reagents

-

3',5'-Bis(trifluoromethyl)acetophenone (Substrate)

-

(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine (Standard)

-

Isopropylamine (IPA) (Amine Donor)

-

Pyridoxal-5'-phosphate (PLP) (Cofactor)

-

NADH (Cofactor)

-

Dimethyl sulfoxide (DMSO) (Co-solvent)

-

Tris-HCl buffer

-